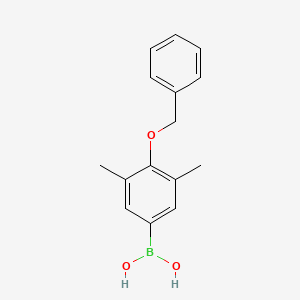

4-Benzyloxy-3,5-dimethylphenylboronic acid

Description

Properties

IUPAC Name |

(3,5-dimethyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTSQFDAXDNKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400741 | |

| Record name | [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333788-94-6 | |

| Record name | [4-(Benzyloxy)-3,5-dimethylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-benzyloxy-3,5-dimethylphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and functional materials. The described methodology is based on established chemical transformations, ensuring reliability and scalability. This document details the synthetic pathway, provides in-depth experimental protocols, and presents quantitative data in a clear, structured format.

Synthetic Route Overview

The synthesis of 4-benzyloxy-3,5-dimethylphenylboronic acid is proposed via a two-step sequence commencing with the commercially available 4-bromo-3,5-dimethylphenol. The synthesis strategy involves:

-

Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 4-bromo-3,5-dimethylphenol with a benzyl group to yield 1-benzyloxy-4-bromo-2,6-dimethylbenzene.

-

Lithiation and Borylation: Conversion of the aryl bromide to the desired boronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

This route is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the involved reactions.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of 4-benzyloxy-3,5-dimethylphenylboronic acid.

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Williamson Ether Synthesis | 4-Bromo-3,5-dimethylphenol | 1-Benzyloxy-4-bromo-2,6-dimethylbenzene | Benzyl bromide, Potassium carbonate | 90-95 |

| 2 | Lithiation and Borylation | 1-Benzyloxy-4-bromo-2,6-dimethylbenzene | 4-Benzyloxy-3,5-dimethylphenylboronic acid | n-Butyllithium, Triisopropyl borate | 75-85 |

Experimental Protocols

Step 1: Synthesis of 1-Benzyloxy-4-bromo-2,6-dimethylbenzene

This procedure details the benzylation of 4-bromo-3,5-dimethylphenol using benzyl bromide and potassium carbonate in acetone, a standard Williamson ether synthesis protocol.

Materials:

-

4-Bromo-3,5-dimethylphenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-3,5-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyloxy-4-bromo-2,6-dimethylbenzene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Step 2: Synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid

This protocol describes the conversion of 1-benzyloxy-4-bromo-2,6-dimethylbenzene to the target boronic acid via a one-pot lithiation and borylation procedure.

Materials:

-

1-Benzyloxy-4-bromo-2,6-dimethylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add a solution of 1-benzyloxy-4-bromo-2,6-dimethylbenzene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield pure 4-benzyloxy-3,5-dimethylphenylboronic acid.

Visualizations

The following diagrams illustrate the key processes described in this technical guide.

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Physicochemical Data

4-Benzyloxy-3,5-dimethylphenylboronic acid belongs to the class of arylboronic acids, which are pivotal reagents in palladium-catalyzed cross-coupling reactions. The presence of the benzyloxy protecting group and the dimethyl substitution pattern on the phenyl ring allows for tailored solubility and reactivity in organic media, making it a valuable intermediate in multi-step syntheses.

Chemical Structure:

Data Summary: Properties of 4-Benzyloxy-3,5-dimethylphenylboronic acid and Related Analogs

The following table summarizes key quantitative data for the pinacol ester of the target compound and several structurally related, commercially available arylboronic acids for comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-(Benzyloxy)-3,5-dimethylphenylboronic acid, pinacol ester | Not available | C₂₁H₂₇BO₃ | 338.25 | Solid (assumed) | Not available |

| 4-Benzyloxy-3-methylphenylboronic acid | 338454-30-1 | C₁₄H₁₅BO₃ | 242.08 | White to off-white crystalline powder | 130[1] |

| (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7[2] | C₁₃H₁₃BO₃ | 228.05[3] | Solid | Not available |

| 4-Benzyloxy-3-chlorophenylboronic acid | 845551-44-2[4] | C₁₃H₁₂BClO₃ | 262.50 | White to off-white crystalline powder | 193[4] |

| (4-(Benzyloxy)-3,5-difluorophenyl)boronic acid | 156635-88-0[5] | C₁₃H₁₁BF₂O₃ | 263.04 | Solid | Not available |

| 3-(Benzyloxy)-4-methylphenylboronic acid | 1256355-31-3[6] | C₁₄H₁₅BO₃ | 242.08 | Solid | Not available |

Synthesis and Experimental Protocols

While this specific boronic acid is not widely listed as a commercial product, a plausible and efficient synthesis can be designed based on established organometallic methodologies. The most direct conceptual route involves the borylation of a corresponding aryl halide.

Plausible Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-bromo-2,6-dimethylphenol: 1) protection of the phenol as a benzyl ether, followed by 2) a Miyaura borylation to install the boronic acid pinacol ester.

Caption: Plausible synthetic workflow for 4-Benzyloxy-3,5-dimethylphenylboronic acid.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3,5-dimethylphenylboronic acid, pinacol ester

This protocol is a representative procedure based on standard Miyaura borylation methods.

Materials:

-

1-Benzyloxy-4-bromo-3,5-dimethylbenzene (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Benzyloxy-4-bromo-3,5-dimethylbenzene, bis(pinacolato)diboron, and potassium acetate.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane via syringe, followed by the addition of Pd(dppf)Cl₂ catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90°C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Benzyloxy-3,5-dimethylphenylboronic acid in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of complex biaryl and heteroaryl scaffolds common in pharmacologically active molecules.[4][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling an aryl boronic acid with an aryl halide.

Materials:

-

Aryl Halide (Ar¹-X) (1.0 eq)

-

4-Benzyloxy-3,5-dimethylphenylboronic acid (or its pinacol ester) (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dppf)Cl₂) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine the aryl halide, the boronic acid, and the base.

-

Add the solvent (or solvent mixture). Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Add the palladium catalyst under a counter-flow of inert gas.

-

Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired biaryl product.[8]

Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Common Reagents / Conditions | Notes |

| Aryl Halide Reactivity | I > Br > OTf >> Cl | Aryl chlorides often require specialized, more active catalyst systems. |

| Palladium Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | Choice of catalyst and ligand depends on the substrates. |

| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step.[9] |

| Solvents | Toluene, 1,4-Dioxane, DMF, Acetonitrile, Water mixtures | Aqueous solvent mixtures often accelerate the reaction.[10] |

| Temperature | Room Temperature to 120°C | Microwave irradiation can be used to shorten reaction times. |

Conclusion

4-Benzyloxy-3,5-dimethylphenylboronic acid represents a valuable, albeit specialized, reagent for organic synthesis. Its structure is well-suited for creating sterically hindered biaryl linkages, a common motif in kinase inhibitors and other targeted therapeutics. This guide provides the foundational knowledge for its synthesis and application, empowering researchers in medicinal chemistry and drug development to leverage its potential in constructing novel and complex molecular entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 146631-00-7|(4-(Benzyloxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | 156635-88-0 [sigmaaldrich.com]

- 6. 3-(Benzyloxy)-4-methylphenylboronic acid | C14H15BO3 | CID 46739752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-3,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3,5-dimethylphenylboronic acid is a crucial building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules, including active pharmaceutical ingredients. Ensuring the integrity and purity of this reagent is paramount for reproducible and successful outcomes in research and drug development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxy-3,5-dimethylphenylboronic acid. It covers the primary degradation pathways, recommended analytical methods for stability assessment, and detailed experimental protocols. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide provides a framework for establishing such data in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Benzyloxy-3,5-dimethylphenylboronic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₇BO₃ |

| Molecular Weight | 256.10 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 333788-94-6 |

| Melting Point | Approximately 130 °C |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the quality of 4-Benzyloxy-3,5-dimethylphenylboronic acid. The following conditions are recommended based on information from various chemical suppliers and the general nature of arylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (15-25°C) is generally acceptable for short to medium-term storage.[1] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation. | Lower temperatures slow down chemical degradation processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in a tightly sealed, opaque container, protected from light. | While not highly sensitive to light, protection is a general best practice to prevent any potential photolytic degradation. |

| Moisture | Keep the container tightly closed in a dry, well-ventilated place. Avoid exposure to humid conditions. | Boronic acids are susceptible to dehydration to form boroxines and hydrolysis. |

Stability Profile and Degradation Pathways

Arylboronic acids, including 4-Benzyloxy-3,5-dimethylphenylboronic acid, are susceptible to several degradation pathways that can impact their purity and reactivity. The primary routes of degradation are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond, resulting in the formation of the corresponding arene (1-benzyloxy-3,5-dimethylbenzene) and boric acid. This process is often catalyzed by acidic or basic conditions and the presence of water.

The general mechanism for protodeboronation is illustrated below:

Caption: General pathway of protodeboronation of an arylboronic acid.

Oxidation

Exposure to air (oxygen) can lead to the oxidation of the boronic acid group, which can result in the formation of the corresponding phenol. This is a common degradation pathway for many organoboranes.

Dehydration to Boroxine

Like many boronic acids, 4-Benzyloxy-3,5-dimethylphenylboronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon the addition of water. While boroxines can be used in some coupling reactions, their formation alters the stoichiometry of the active boronic acid.

The equilibrium between the boronic acid and its corresponding boroxine is shown below:

Caption: Reversible dehydration of a boronic acid to form a boroxine.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 4-Benzyloxy-3,5-dimethylphenylboronic acid, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is designed to separate the intact active ingredient from its potential degradation products, allowing for the accurate quantification of the parent compound over time under various stress conditions.

Objective: To develop and validate an HPLC method to quantify the purity of 4-Benzyloxy-3,5-dimethylphenylboronic acid and monitor its degradation.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or formic acid in water). The exact ratio and pH should be optimized to achieve good separation.

General Procedure:

-

Method Development: Develop a gradient or isocratic elution method that effectively separates the main peak of 4-Benzyloxy-3,5-dimethylphenylboronic acid from any potential impurities or degradation products.

-

Forced Degradation Studies: Subject samples of the boronic acid to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

The workflow for developing a stability-indicating HPLC method is outlined below:

Caption: Workflow for the development of a stability-indicating HPLC method.

NMR Spectroscopy for Degradation Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of degradation products.

Objective: To identify the chemical structures of the major degradation products of 4-Benzyloxy-3,5-dimethylphenylboronic acid.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Isolate the degradation products from the forced degradation studies using preparative HPLC.

-

Dissolve the isolated compounds in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra for each compound.

-

Analyze the spectra to determine the chemical structures of the degradation products.

Summary of Stability Data

As of the date of this document, specific, publicly available quantitative stability data (e.g., degradation rates under defined conditions) for 4-Benzyloxy-3,5-dimethylphenylboronic acid is limited. The information provided by suppliers generally indicates good stability under recommended storage conditions. For critical applications in drug development and manufacturing, it is strongly recommended that users perform their own stability studies using the protocols outlined in this guide to establish a comprehensive stability profile for their specific material and storage conditions.

Conclusion

4-Benzyloxy-3,5-dimethylphenylboronic acid is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, oxygen, and extreme pH conditions, which can lead to protodeboronation, oxidation, and the formation of boroxines. For researchers, scientists, and drug development professionals, adherence to the recommended storage and handling guidelines is essential for maintaining the quality and reactivity of this important synthetic building block. Furthermore, the implementation of a robust, validated stability-indicating analytical method is crucial for ensuring the reliability of experimental results and the quality of final products.

References

An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylphenylboronic Acid: Synthesis and Spectral Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-3,5-dimethylphenylboronic acid is a bespoke chemical entity of significant interest in organic synthesis, particularly as a building block in cross-coupling reactions for the construction of complex molecular architectures. Its utility is pronounced in the fields of medicinal chemistry and materials science. This technical guide furnishes a detailed, plausible synthetic pathway for its preparation, alongside a comprehensive, predictive analysis of its spectral characteristics (NMR, IR, MS). Due to the absence of this compound in readily accessible chemical databases, this guide provides predicted data, meticulously extrapolated from experimentally determined values of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this novel boronic acid derivative.

Proposed Synthesis Pathway

The synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid can be envisaged via a multi-step sequence commencing with the commercially available 3,5-dimethylphenol. The proposed pathway involves a Williamson ether synthesis to introduce the benzyloxy group, followed by bromination and subsequent conversion to the boronic acid via a Grignard reaction.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-3,5-dimethylbenzene

-

To a solution of 3,5-dimethylphenol (1.0 eq.) in acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq.).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.

-

To this mixture, add benzyl bromide (1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude residue is then purified by column chromatography on silica gel to afford pure 1-(benzyloxy)-3,5-dimethylbenzene.

Step 2: Synthesis of 2-Bromo-5-(benzyloxy)-1,3-dimethylbenzene

-

Dissolve 1-(benzyloxy)-3,5-dimethylbenzene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield 2-bromo-5-(benzyloxy)-1,3-dimethylbenzene.

Step 3: Synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq.).

-

Add a solution of 2-bromo-5-(benzyloxy)-1,3-dimethylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. A crystal of iodine may be added to initiate the reaction if necessary.

-

Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the solution to -78 °C.

-

To this cooled solution, add triisopropyl borate (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir for 1 hour.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield 4-benzyloxy-3,5-dimethylphenylboronic acid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Benzyloxy-3,5-dimethylphenylboronic acid. These predictions are based on the known spectral data of 3,5-dimethylphenylboronic acid and 4-benzyloxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) | Typical range for monosubstituted benzene ring protons. |

| ~7.20 | s | 2H | Ar-H (dimethylphenyl) | Aromatic protons on the 3,5-dimethylphenyl ring are expected to be singlets due to symmetry. |

| ~5.10 | s | 2H | O-CH₂-Ph | The benzylic protons are expected to be a singlet.[1] |

| ~2.30 | s | 6H | Ar-CH₃ | The two methyl groups are chemically equivalent and will appear as a singlet.[2] |

| ~8.00 (broad) | s | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~158 | C-O (Ar) | The carbon attached to the benzyloxy group will be downfield. |

| ~138 | C-CH₃ (Ar) | The carbons bearing the methyl groups. |

| ~137 | C (ipso, benzyl) | The ipso-carbon of the benzyl group. |

| ~135 | C-H (Ar, dimethylphenyl) | Aromatic CH carbons. |

| ~130 (broad) | C-B (Ar) | The carbon attached to the boron atom is often broad and may be difficult to observe directly.[3] |

| ~128.5 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |

| ~128.0 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |

| ~127.5 | C-H (Ar, benzyl) | Aromatic CH carbons of the benzyl group. |

| ~70 | O-CH₂-Ph | The benzylic carbon.[4] |

| ~21 | Ar-CH₃ | The methyl group carbons.[5] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3400 - 3200 | Broad | O-H stretch (boronic acid) | Characteristic broad absorption for the hydroxyl groups of the boronic acid. |

| 3100 - 3000 | Medium | C-H stretch (aromatic) | Typical for C-H bonds on a benzene ring.[6] |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) | Corresponding to the methyl and benzylic C-H bonds. |

| 1610, 1585, 1495 | Medium-Strong | C=C stretch (aromatic ring) | Characteristic skeletal vibrations of the benzene rings.[7] |

| ~1350 | Strong | B-O stretch | A strong band is expected for the boron-oxygen bond. |

| ~1250 | Strong | C-O stretch (aryl ether) | Characteristic of the aryl-O-CH₂ linkage. |

| 850 - 750 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene rings will influence the exact position of these bands.[8] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale for Prediction |

| [M]+ | Molecular Ion | The molecular ion peak is expected to be observed. |

| [M-H₂O]+ | Loss of a water molecule from the boronic acid.[9] | |

| [M-2H₂O]+ | Loss of two water molecules. | |

| 91 | [C₇H₇]+ | A prominent peak corresponding to the tropylium ion from the benzyl group is expected. |

Visualizations

Caption: Proposed synthetic workflow for 4-Benzyloxy-3,5-dimethylphenylboronic acid.

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a robust framework for the synthesis and spectral analysis of 4-Benzyloxy-3,5-dimethylphenylboronic acid. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectral data, derived from the analysis of structurally related compounds, offer a valuable reference for the characterization of this novel molecule. It is anticipated that this guide will facilitate the work of researchers in organic and medicinal chemistry by providing a solid starting point for the preparation and utilization of this versatile building block. Further experimental validation is encouraged to confirm and refine the data presented herein.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. cris.unibo.it [cris.unibo.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. jnsparrowchemical.com [jnsparrowchemical.com]

An In-depth Technical Guide to the Williamson Ether Synthesis for Benzyloxy-Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis as it applies to the preparation of benzyloxy-substituted phenylboronic acids. This class of compounds holds significant value as versatile intermediates in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines the strategic use of protecting groups, detailed experimental protocols, and the underlying chemical principles.

Introduction: The Strategic Importance of Benzyloxy-Substituted Phenylboronic Acids

Benzyloxy-substituted phenylboronic acids are key building blocks in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl group, which might otherwise interfere with or be incompatible with various reaction conditions. The boronic acid moiety, in turn, allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates.

The synthesis of these bifunctional molecules requires a careful strategic approach. Direct benzylation of hydroxyphenylboronic acids can be challenging due to the potential for side reactions and the instability of the boronic acid group under basic conditions. A more reliable and widely adopted strategy involves the protection of the boronic acid as a stable ester, typically a pinacol ester, prior to the Williamson ether synthesis.

The Synthetic Pathway: A Three-Step Approach

The most common and effective route to benzyloxy-substituted phenylboronic acids involves a three-step sequence:

-

Protection of the Boronic Acid: The commercially available hydroxyphenylboronic acid is first converted to its corresponding pinacol ester. This is typically achieved by reacting the boronic acid with pinacol in a suitable solvent.

-

Williamson Ether Synthesis: The resulting hydroxyphenylboronic acid pinacol ester undergoes a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide (or a related benzyl halide) to form the desired benzyl ether.

-

Deprotection of the Boronic Acid (Optional): If the final application requires the free boronic acid, the pinacol ester is hydrolyzed. This step is often performed immediately before the intended use of the boronic acid in a subsequent reaction.

This strategic sequence is visualized in the workflow diagram below.

Caption: Synthetic workflow for benzyloxy-substituted phenylboronic acids.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of Hydroxyphenylboronic Acid Pinacol Esters

This procedure is a general method for the esterification of a phenylboronic acid with pinacol.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |

| 4-Hydroxyphenylboronic acid | 137.94 g/mol | 5.00 g | 36.2 mmol |

| Pinacol | 118.17 g/mol | 4.72 g | 39.9 mmol |

| Toluene | - | 100 mL | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-hydroxyphenylboronic acid and pinacol.

-

Add toluene to the flask.

-

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis of Benzyloxy-substituted Phenylboronic Acid Pinacol Esters

The following is a representative protocol for the benzylation of a hydroxyphenylboronic acid pinacol ester.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |

| 4-Hydroxyphenylboronic acid pinacol ester | 220.09 g/mol | 5.00 g | 22.7 mmol |

| Benzyl bromide | 171.04 g/mol | 4.26 g (3.0 mL) | 24.9 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 6.28 g | 45.4 mmol |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a stirred solution of 4-hydroxyphenylboronic acid pinacol ester in DMF in a round-bottom flask, add potassium carbonate.

-

Add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure benzyloxy-substituted phenylboronic acid pinacol ester.

Typical Reaction Parameters:

| Parameter | Value |

| Base | K₂CO₃, Cs₂CO₃, NaH |

| Solvent | DMF, Acetonitrile, Acetone |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 70 - 95% |

Step 3: Deprotection of Benzyloxy-substituted Phenylboronic Acid Pinacol Esters

This optional step regenerates the free boronic acid.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Example) | Moles (Example) |

| Benzyloxy-substituted phenylboronic acid pinacol ester | 310.20 g/mol | 5.00 g | 16.1 mmol |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | - | 20 mL | - |

Procedure:

-

Dissolve the benzyloxy-substituted phenylboronic acid pinacol ester in a mixture of THF and 1 M HCl.

-

Stir the mixture vigorously at room temperature for 2-6 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyloxy-substituted phenylboronic acid.

Mechanism and Key Considerations

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

-

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.

Caption: SN2 mechanism of the Williamson ether synthesis.

Critical Factors for Success:

-

Choice of Base: The base should be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the boronic ester. Carbonate bases like K₂CO₃ and Cs₂CO₃ are often preferred for their moderate reactivity and ease of handling.

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

-

Leaving Group: Bromide is a good leaving group. Other benzyl halides (chloride, iodide) or sulfonates can also be used.

-

Purity of Reactants: The hydroxyphenylboronic acid pinacol ester should be reasonably pure to avoid side reactions.

Conclusion

The synthesis of benzyloxy-substituted phenylboronic acids via a Williamson ether synthesis on the corresponding pinacol ester is a robust and reliable method. By protecting the boronic acid functionality, the etherification can be carried out efficiently under standard SN2 conditions. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to successfully synthesize these valuable synthetic intermediates for a wide range of applications in drug discovery and materials science.

starting materials for 4-Benzyloxy-3,5-dimethylphenylboronic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic route for 4-Benzyloxy-3,5-dimethylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The presented methodology focuses on a robust and efficient pathway utilizing commercially available starting materials.

Core Synthetic Strategy

The most direct and widely applicable method for the synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid involves a two-step process. The synthesis commences with the protection of the hydroxyl group of 4-hydroxy-3,5-dimethylphenylboronic acid as a pinacol ester. This is followed by a Williamson ether synthesis to introduce the benzyl group, and a subsequent deprotection of the pinacol ester to yield the final product. The use of the pinacol ester protects the boronic acid moiety during the benzylation step.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the primary synthetic route to 4-Benzyloxy-3,5-dimethylphenylboronic acid.

| Parameter | Step 1: Benzylation of 4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester | Step 2: Deprotection of Pinacol Ester |

| Starting Material | 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester | 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester |

| Key Reagents | Benzyl bromide, Potassium carbonate (K₂CO₃) | Diethanolamine, Hydrochloric acid (HCl) |

| Solvent(s) | Acetone or Dimethylformamide (DMF) | Diethyl ether, Water |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 4-12 hours | ~30 minutes (transesterification), ~20 minutes (hydrolysis) |

| Typical Yield | 85-95% | >95% |

| Purification Method | Column chromatography or recrystallization | Extraction and precipitation |

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester

This procedure is based on the standard Williamson ether synthesis protocol for the benzylation of phenols.

Materials:

-

4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq)

-

Benzyl bromide (1.1-1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-3,5-dimethylphenylboronic acid pinacol ester.

Step 2: Deprotection of 4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester

This protocol describes a mild, two-step deprotection of the pinacol ester.

Materials:

-

4-Benzyloxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq)

-

Diethanolamine (1.1 eq)

-

Diethyl ether

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-benzyloxy-3,5-dimethylphenylboronic acid pinacol ester (1.0 eq) in diethyl ether.

-

Add diethanolamine (1.1 eq) to the solution and stir at room temperature for approximately 30 minutes to form the diethanolamine boronate ester.

-

To the resulting mixture, add 0.1 M HCl and stir for about 20 minutes to hydrolyze the diethanolamine ester.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield the final product, 4-benzyloxy-3,5-dimethylphenylboronic acid. The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of 4-Benzyloxy-3,5-dimethylphenylboronic acid.

The Ascent of the Bulky: A Technical Guide to the Discovery and History of Sterically Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered boronic acids and their derivatives have emerged from being synthetic curiosities to indispensable tools in modern organic chemistry, with profound implications for drug discovery and materials science. Their unique structural features, which once posed significant synthetic challenges, are now harnessed to achieve remarkable selectivity and reactivity, particularly in cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery and historical development of these bulky yet versatile molecules. We will delve into the seminal synthetic methodologies, from early organometallic approaches to the transformative palladium-catalyzed borylation reactions. A comparative analysis of borylation reagents, detailed experimental protocols, and an examination of their application in sterically demanding Suzuki-Miyaura couplings will be presented. This guide aims to equip researchers with a thorough understanding of the evolution and practical application of sterically hindered boronic acids.

A Historical Perspective: From Frankland's Discovery to the Challenge of Steric Encumbrance

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a simple alkylboronic acid.[1][2][3][4] His two-stage process, involving the reaction of diethylzinc with triethyl borate followed by air oxidation, laid the groundwork for organoboron chemistry.[1] For many years, the synthesis of boronic acids primarily relied on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters.[3][4] While effective for simple aryl and alkyl boronic acids, this approach proved problematic for the synthesis of sterically hindered analogues. The introduction of bulky substituents, particularly in the ortho positions of arylboronic acids, often led to low yields or complete reaction failure due to the steric clash between the bulky organometallic reagent and the borate ester.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation reaction, revolutionized the synthesis of boronic acids.[1][5] This method, which couples aryl or vinyl halides/triflates with a diboron reagent, offered milder reaction conditions and greater functional group tolerance.[5] However, the commonly used borylation reagent, bis(pinacolato)diboron (B₂pin₂), with its bulky pinacol groups, still presented significant challenges when applied to sterically congested substrates.[6] The steric hindrance around the boron atom of B₂pin₂ often impeded the crucial transmetalation step in the catalytic cycle, leading to low yields and the formation of side products.[6] This limitation spurred the development of new, less sterically demanding borylation agents, marking a pivotal moment in the history of sterically hindered boronic acids.

Overcoming the Steric Barrier: The Development of Novel Borylation Reagents

The quest for an efficient method to synthesize sterically hindered boronic acids led to a critical evaluation of the borylation reagent's steric profile. Researchers envisioned that a less bulky diboron species could more readily approach the sterically encumbered palladium center in the catalytic cycle. This hypothesis led to the investigation and popularization of bis(neopentyl glycolato)diboron .[2][6]

The smaller steric footprint of the neopentyl glycolato group compared to the pinacolato group proved to be highly advantageous for the borylation of ortho-substituted aryl halides.[2][6] This is vividly illustrated by the borylation of 2-methoxy-5-nitrophenylbromide, where the use of bis(neopentyl glycolato)diboron resulted in a significantly higher yield compared to bis(pinacolato)diboron under similar conditions.[6]

Data Presentation: A Comparative Analysis of Borylation Reagents

The following table summarizes the yield comparison between bis(pinacolato)diboron (B₂pin₂) and bis(neopentyl glycolato)diboron for the synthesis of various sterically hindered arylboronic esters.

| Aryl Halide | Borylation Reagent | Yield (%) | Reference |

| 2-Methoxy-5-nitrophenylbromide | Bis(pinacolato)diboron | 20 | [6] |

| 2-Methoxy-5-nitrophenylbromide | Bis(neopentyl glycolato)diboron | 72 | [6] |

| 2-Bromoanisole | Bis(pinacolato)diboron | Low/Side Reactions | |

| 2-Bromoanisole | Bis(neopentyl glycolato)diboron | 85 | |

| 1-Bromo-2,6-dimethylbenzene | Bis(pinacolato)diboron | Inefficient | |

| 1-Bromo-2,6-dimethylbenzene | Bis(neopentyl glycolato)diboron | 75 | |

| 8-Bromoquinoline | Bis(pinacolato)diboron | Suzuki coupling byproduct | |

| 8-Bromoquinoline | Bis(neopentyl glycolato)diboron | 78 |

Experimental Protocols: Synthesizing Sterically Hindered Boronic Acids

This section provides detailed experimental protocols for the synthesis of a representative sterically hindered boronic acid, 2,6-dimethylphenylboronic acid, via two distinct and historically significant methods.

Grignard-Based Synthesis of 2,6-Dimethylphenylboronic Acid

This protocol is adapted from an improved preparation method and demonstrates the classic organometallic approach.[7]

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.12 mol). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 2,6-dimethylphenyl bromide (0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) dropwise to the magnesium turnings. The reaction is initiated with a small crystal of iodine if necessary.

-

After the addition is complete, reflux the mixture at 43°C for 1.5 hours to ensure complete formation of the Grignard reagent. The successful formation is indicated by the disappearance of the magnesium.

-

Borylation: Cool the Grignard solution to -10°C in an ice-salt bath.

-

Slowly add a solution of tributyl borate (0.2 mol) in anhydrous THF (50 mL) to the cooled Grignard reagent solution while maintaining the temperature at -10°C.

-

After the addition is complete, allow the reaction mixture to warm to 20°C over a period of 2 hours and stir for an additional hour at this temperature.

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain pure 2,6-dimethylphenylboronic acid.

Yield: The reported total yield for this optimized process is 72.2%.[7]

Miyaura Borylation for the Synthesis of a Sterically Hindered Boronic Ester

This protocol is a general representation of the palladium-catalyzed approach, adapted for a sterically hindered substrate.

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the sterically hindered aryl bromide (e.g., 1-bromo-2,6-dimethylbenzene, 1.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), potassium acetate (KOAc, 1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute it with water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired sterically hindered boronic ester.

Mandatory Visualizations: Pathways and Workflows

Logical Workflow for the Synthesis of Sterically Hindered Boronic Acids

The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy for a target sterically hindered boronic acid.

Caption: A decision tree for selecting a synthetic route to sterically hindered boronic acids.

Catalytic Cycle of the Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the role of bulky phosphine ligands in facilitating the reaction with sterically demanding substrates.

Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.

Applications in Sterically Demanding Suzuki-Miyaura Couplings: The Role of Ligand Design

The primary application of sterically hindered boronic acids lies in their use as coupling partners in the Suzuki-Miyaura reaction to construct sterically congested biaryl structures.[8][9] These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. However, the coupling of two sterically demanding partners presents a significant challenge. The steric bulk on both the aryl halide and the boronic acid can severely inhibit the transmetalation and reductive elimination steps of the catalytic cycle.[8]

To address this, a major focus of research has been the development of highly active palladium catalysts supported by bulky, electron-rich phosphine ligands.[8][10][11] Ligands such as SPhos, XPhos, and AntPhos, developed by the Buchwald and Tang groups, have proven to be exceptionally effective in promoting these challenging couplings.[8][9] The large steric footprint of these ligands facilitates the reductive elimination step by creating a more crowded coordination sphere around the palladium center, thus favoring the formation of the C-C bond.[8] Furthermore, their electron-donating properties enhance the rate of the oxidative addition step. The synergistic effect of bulky boronic acids and sophisticated ligand design has opened up new avenues for the synthesis of previously inaccessible, highly substituted biaryl compounds.

Conclusion and Future Outlook

The journey of sterically hindered boronic acids from challenging synthetic targets to powerful reagents is a testament to the ingenuity and perseverance of the chemical research community. The development of milder and more efficient synthetic methods, particularly the strategic design of less hindered borylation reagents, has been instrumental in unlocking their potential. In concert with the evolution of advanced phosphine ligands, these bulky building blocks are now routinely employed in the construction of complex molecular architectures.

Looking ahead, the demand for even more sophisticated and sterically encumbered molecules in drug discovery and materials science will continue to drive innovation in this field. The development of novel catalytic systems with enhanced activity and selectivity, as well as the exploration of new applications for these unique reagents, will undoubtedly be at the forefront of future research. The "ascent of the bulky" is far from over, and the continued exploration of sterically hindered boronic acids promises to yield exciting new discoveries and technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. blog.strem.com [blog.strem.com]

- 7. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Benzyloxy Group: A Comprehensive Guide to its Use as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

The selective protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals. Among the myriad of protecting groups for hydroxyl functionalities, the benzyloxy group (Bn), introduced as a benzyl ether, stands out for its robustness, ease of introduction, and versatile cleavage methods. This technical guide provides an in-depth overview of the use of the benzyloxy group for the protection of phenols, focusing on methods of formation, cleavage, and stability, supported by quantitative data and detailed experimental protocols.

Introduction to the Benzyloxy Protecting Group

The benzyloxy group is widely employed to mask the acidic proton of a phenolic hydroxyl group, preventing its interference in subsequent synthetic transformations. Its popularity stems from its general stability under a wide range of non-reductive conditions, including acidic and basic environments, and its susceptibility to removal under specific, mild conditions.

Key Attributes:

-

Stability: Stable to a broad range of reagents, including many oxidizing and reducing agents (under non-catalytic hydrogenation conditions), as well as acidic and basic conditions.[1][2]

-

Introduction: Commonly installed via the Williamson ether synthesis, a reliable and high-yielding method.[1][2]

-

Cleavage: Can be removed under various conditions, most notably catalytic hydrogenation (hydrogenolysis), catalytic transfer hydrogenation, and oxidative cleavage, allowing for orthogonality with other protecting groups.[1][3]

Protection of Phenols as Benzyl Ethers

The most prevalent method for the formation of benzyl ethers from phenols is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide or benzyl chloride.[2]

Data Presentation: Benzylation of Phenols

The following table summarizes representative yields for the benzylation of various phenols using the Williamson ether synthesis under different conditions.

| Phenol Substrate | Base | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | NaOH | Benzyl chloride | Ethanol | Reflux | 5 | 80 | [4] |

| 4-Methylphenol (p-Cresol) | NaOH (30% aq.) | Chloroacetic acid | Water | 90-100 | 0.5-0.67 | High | [5] |

| Phenol | Choline hydroxide | Benzyl bromide | Water | 20 | 2 | 99 | [6] |

| Various substituted phenols | NaOH | Benzyl chloride | Ethanol | Reflux | - | Good | [7] |

| Phenol | H2SO4 | Benzyl alcohol | - | 140 | 5 | 84.9 | [8] |

| p-Cresol | H2SO4 | Benzyl alcohol | - | - | - | 71.3-91.2 | [9] |

Experimental Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol describes the preparation of benzyl phenyl ether from phenol and benzyl bromide.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Benzyl bromide (BnBr)

-

Ethanol (absolute)

-

Diethyl ether

-

Calcium chloride (CaCl2)

-

Sodium carbonate (Na2CO3) solution (5%)

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 0.25 gram-equivalent of metallic sodium in 300 mL of absolute ethanol to prepare sodium ethoxide.

-

To this solution, add the phenol dissolved in a small amount of absolute ethanol.

-

Add 0.2 mole of benzyl chloride to the mixture.

-

Heat the mixture under reflux with stirring for 5 hours, ensuring the exclusion of moisture.

-

After cooling, distill off the majority of the ethanol.

-

Pour the cooled residue into 100 mL of 5% aqueous sodium carbonate solution.

-

Extract the aqueous phase several times with diethyl ether.

-

Combine the organic extracts, wash with water, and dry over anhydrous calcium chloride.

-

Remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation or recrystallization from ethanol to yield benzyl phenyl ether.[4]

Deprotection of Phenolic Benzyl Ethers

The choice of deprotection method is crucial and depends on the presence of other functional groups in the molecule. The most common methods involve reductive or oxidative cleavage of the C-O bond of the ether.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often preferred method for benzyl ether deprotection due to its mild conditions and clean reaction profile, yielding the phenol and toluene as the only byproduct.[3] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Mechanism of Catalytic Hydrogenolysis

Caption: Mechanism of Catalytic Hydrogenolysis of Benzyl Ethers.

Data Presentation: Deprotection by Hydrogenolysis

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions | Yield (%) | Reference |

| Aryl benzyl ethers | Pd(0) EnCatTM 30NP | H2 (balloon) | EtOH | RT, overnight | 100 (conversion) | |

| 4-(Benzyloxy)phenol | Pt/HNbWO6/CNTs | Isopropanol | - | - | 98.1 | [10] |

| Benzyl phenyl ether | Pd/AC | H2 (0.1 MPa) | Methanol | 25°C, 2h | 94.5 (phenol), 98.4 (toluene) | [11] |

Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Phenol

This protocol describes a general procedure for the debenzylation of a phenol using palladium on carbon and hydrogen gas.

Materials:

-

Benzyl-protected phenol

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve the benzyl-protected phenol (1 mmol) in 10 mL of ethanol in a reaction flask.

-

Carefully add 10 mol% of the 10% Pd/C catalyst (water-wet) to the solution.

-

Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this cycle twice.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

-

Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected phenol, which can be further purified if necessary.

Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation offers a convenient alternative to using hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst.[12][13] Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.

Data Presentation: Deprotection by Catalytic Transfer Hydrogenation

| Substrate | Catalyst | Hydrogen Donor | Solvent | Conditions | Yield (%) | Reference |

| Carbohydrate benzyl ethers | Pd/C | Formic acid | - | - | High | [12] |

| O-benzylphenol | Pd/C | Ammonium formate | - | - | Quantitative (crude) | [14] |

| Benzylic alcohols | Pd/C | Formic acid | - | - | - | [15] |

Experimental Protocol: Catalytic Transfer Hydrogenation using Formic Acid

This protocol outlines a general procedure for the debenzylation of a phenolic benzyl ether using palladium on carbon and formic acid.

Materials:

-

Benzyl-protected phenol

-

10% Palladium on carbon (Pd/C)

-

Formic acid

-

Methanol (MeOH)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of the benzyl-protected phenol in methanol, add 10% Pd/C.

-

To this suspension, add formic acid.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure to yield the deprotected phenol.

Oxidative Cleavage

Oxidative methods provide an alternative for debenzylation, particularly when the substrate contains functional groups sensitive to reduction. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][16] This method is especially effective for electron-rich benzyl ethers, such as p-methoxybenzyl (PMB) ethers.

Experimental Workflow for Oxidative Debenzylation

Caption: Experimental workflow for oxidative debenzylation with DDQ.

Data Presentation: Oxidative Deprotection with DDQ

| Substrate Type | DDQ (equiv.) | Co-oxidant/Conditions | Yield (%) | Reference |

| Benzyl ethers of carbohydrates | 1.5 | Visible light (525 nm) | 84-96 | [17][18] |

| Benzyl ethers | - | tert-butyl nitrite, open atmosphere | High | [16] |

| S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | 2.3 | CH2Cl2/H2O, 0°C to RT, 1.5h | 78 | [19] |

Experimental Protocol: Oxidative Cleavage using DDQ and Visible Light

This protocol is adapted from a visible-light-mediated oxidative debenzylation procedure.[17]

Materials:

-

Benzyl ether substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH2Cl2)

-

Water

-

Visible light source (e.g., 525 nm LED)

-

Reaction vessel (e.g., vial or flask)

-

Stirring apparatus

-

TLC supplies

-

Standard workup and purification equipment

Procedure:

-

Dissolve the benzyl ether (100 µmol) in a mixture of CH2Cl2 (5 mL) and H2O (50 µL).

-

Add DDQ (1.5 equivalents per benzyl group).

-

Irradiate the reaction mixture with a 525 nm light source at room temperature while stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO3 solution).

-

Perform a standard aqueous workup, extracting the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to isolate the desired phenol.[17]

Stability of the Benzyloxy Group

A key advantage of the benzyloxy group is its stability under a variety of reaction conditions, which allows for selective manipulation of other functional groups.

-

Basic Conditions: Generally stable to strong bases such as NaOH, KOH, and NaH.

-

Acidic Conditions: Stable to mild acidic conditions. Cleavage can occur with strong acids, but this is less common and requires harsh conditions.[1]

-

Oxidative Conditions: Stable to many common oxidizing agents, but can be cleaved by specific reagents like DDQ.[1][16]

-

Reductive Conditions: Stable to many reducing agents but readily cleaved by catalytic hydrogenation.[3]

Conclusion

The benzyloxy group is a highly valuable and versatile protecting group for phenols in organic synthesis. Its ease of installation, stability under a wide range of conditions, and the availability of multiple, often mild, deprotection methods make it a powerful tool for researchers, scientists, and drug development professionals. The choice of protection and deprotection strategy should be carefully considered based on the overall synthetic route and the compatibility with other functional groups present in the molecule. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective implementation of the benzyloxy protecting group in complex synthetic endeavors.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 4. prepchem.com [prepchem.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. BENZYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. atlanchimpharma.com [atlanchimpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pure.mpg.de [pure.mpg.de]

- 19. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

Boronic Acids: Versatile Building Blocks in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Boronic acids, organoboron compounds with the general formula R-B(OH)₂, have emerged as indispensable tools in organic synthesis, materials science, and medicinal chemistry.[1][2] Their unique chemical properties, including mild Lewis acidity and the ability to form reversible covalent complexes, make them highly versatile building blocks.[3][4] This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing boronic acids in a research and development setting.

Core Properties and Reactivity

A boronic acid possesses a vacant p-orbital on the boron atom, rendering it an electron-deficient Lewis acid.[1] This fundamental property governs its reactivity and allows it to form reversible covalent bonds with Lewis bases such as sugars, amino acids, and other molecules containing vicinal (1,2) or (1,3) diols.[3][4] While the pKa of a typical boronic acid is around 9, the formation of a tetrahedral boronate complex can lower the pKa to approximately 7.[3] This pH-dependent binding is a key feature exploited in sensing and molecular recognition applications.[4][5] Boronic acids are generally stable, often non-toxic, and relatively easy to synthesize, contributing to their widespread adoption.[6]

Key Transformations Involving Boronic Acids

The utility of boronic acids as synthetic building blocks is most prominently demonstrated in a variety of powerful cross-coupling reactions. These transformations have revolutionized the construction of complex organic molecules.

1. The Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most significant application of boronic acids, enabling the formation of carbon-carbon bonds.[1][6] This reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[7] The process is highly valued for its tolerance of a wide array of functional groups, relatively mild reaction conditions, and its effectiveness in creating biaryl and vinylaryl structures commonly found in pharmaceuticals and advanced materials.[1][8]

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the organic halide to form a palladium(II) species.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[7][9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[7]

2. The Chan-Lam Coupling:

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[10][11] This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol.[10][12] A significant advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of air and moisture, simplifying the experimental setup compared to many palladium-catalyzed reactions.[11][13] The reaction is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product.[10]

3. The Petasis Reaction:

Also known as the Petasis borono-Mannich (PBM) reaction, this is a multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines.[14][15] The Petasis reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[16] A key feature of this reaction is the nucleophilic transfer of the organic group from the boronic acid to an iminium ion formed in situ.[16][17] The reaction often exhibits high diastereoselectivity, especially when using chiral α-hydroxy aldehydes.[14][18]

Applications in Drug Discovery and Materials Science

The versatility of boronic acids has led to their extensive use in the development of new therapeutic agents and functional materials.